Scientific Field: Pharmacology and Microbiology.
Summary of Application: N-(disubstituted-phenyl)-3-hydroxynaphthalene-2-carboxamide derivatives, which include N,3-dihydroxynaphthalene-2-carboxamide, have been synthesized and characterized as potential antimicrobial agents.
Methods of Application: The compounds were synthesized and their antimicrobial activity was tested against various bacterial strains.
Scientific Field: Material Science.
Summary of Application: N,3-dihydroxynaphthalene-2-carboxamide is used in material science for various applications.
Summary of Application: N-(disubstituted-phenyl)-3-hydroxynaphthalene-2-carboxamide derivatives, which include N,3-dihydroxynaphthalene-2-carboxamide, have been synthesized and characterized as potential antituberculosis agents.
Methods of Application: The compounds were synthesized and their antituberculosis activity was tested against Mycobacterium tuberculosis.
Results: N-[3,5-bis(trifluoromethyl)phenyl]- and N-[4-bromo-3-(trifluoromethyl)phenyl]-3-hydroxynaphthalene-2-carboxamide revealed activity against M.
Scientific Field: Biochemistry.
Summary of Application: Thiophene-2-carboxamide derivatives, which can include N,3-dihydroxynaphthalene-2-carboxamide, have been synthesized and characterized for their potential antioxidant properties.
Methods of Application: The compounds were synthesized and their antioxidant properties were evaluated using the ABTS method.
N,3-dihydroxynaphthalene-2-carboxamide is an organic compound with the molecular formula C₁₁H₉NO₃. It features a naphthalene backbone substituted with hydroxyl and carboxamide functional groups. The compound is recognized for its potential biological activities, particularly in antimicrobial applications. Its structure includes two hydroxyl groups located at the 3 and 7 positions of the naphthalene ring, and a carboxamide group at the 2 position, contributing to its unique chemical properties and reactivity.
Due to the limited research on DHNCA, its mechanism of action in biological systems or interaction with other compounds remains unknown.
No information on the safety hazards associated with DHNCA, including flammability, reactivity, or toxicity, is currently available.
Research indicates that N,3-dihydroxynaphthalene-2-carboxamide exhibits notable biological activities:
Several synthetic routes have been documented for N,3-dihydroxynaphthalene-2-carboxamide:
The applications of N,3-dihydroxynaphthalene-2-carboxamide are diverse:
Interaction studies involving N,3-dihydroxynaphthalene-2-carboxamide focus on its binding affinity and efficacy against various biological targets:
N,3-dihydroxynaphthalene-2-carboxamide shares structural similarities with several other compounds. Here are some notable examples:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 3,7-Dihydroxy-naphthalene-2-carboxylic acid | C₁₁H₈O₄ | Contains similar hydroxyl and carboxylic groups but lacks amide functionality. |
| 2,3-Dihydroxynaphthalene | C₁₀H₈O₂ | A simpler dihydroxy derivative without a carboxylic group. |
| N-(3-Hydroxybenzyl)-3,7-dihydroxynaphthalene-2-carboxamide | C₁₄H₁₂N₂O₃ | A more complex derivative with additional benzyl substitution. |
N,3-dihydroxynaphthalene-2-carboxamide is distinguished by its specific arrangement of hydroxyl and carboxamide groups on the naphthalene ring, which contributes to its unique biological activity profile compared to similar compounds. Its effectiveness against resistant bacteria positions it as a promising candidate for further research in pharmacology and medicinal chemistry .